(S)-Benzoin acetate

Catalog No.
S15799058
CAS No.
84275-46-7
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzoin acetate

CAS Number

84275-46-7

Product Name

(S)-Benzoin acetate

IUPAC Name

[(1S)-2-oxo-1,2-diphenylethyl] acetate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1

InChI Key

QRWAIZJYJNLOPG-INIZCTEOSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2

(S)-Benzoin acetate is an organic compound with the molecular formula C16H14O3C_{16}H_{14}O_3 and a Chemical Abstracts Service registry number of 574-06-1. It is a chiral compound, which means it has non-superimposable mirror images, making it significant in various applications, particularly in pharmaceuticals and fine chemicals. The compound features an acetyl group attached to the benzoin structure, which is derived from the condensation of benzaldehyde. Its structure includes a hydroxyl group and an ester functional group, contributing to its reactivity and biological properties .

  • Benzoin Condensation: This reaction involves the formation of (S)-benzoin from benzaldehyde in the presence of a cyanide catalyst. The reaction proceeds through a nucleophilic addition mechanism where the cyanide ion acts as a nucleophile .
  • Hydrolysis: In aqueous conditions, (S)-benzoin acetate can undergo hydrolysis to yield (S)-benzoin and acetic acid. This reaction is facilitated by acidic or basic conditions, leading to the cleavage of the ester bond .
  • Kinetic Resolution: The compound can be subjected to kinetic resolution using lipases, which selectively hydrolyze one enantiomer over another, allowing for the production of enantiopure (S)-benzoin from racemic (S)-benzoin acetate .

(S)-Benzoin acetate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have indicated that (S)-benzoin acetate possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for use in pharmaceutical formulations .
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which can protect cells from oxidative stress and may have implications for health and disease prevention .
  • Pharmacological

The synthesis of (S)-benzoin acetate can be achieved through various methods:

  • Benzoin Condensation: The most common method involves the condensation of benzaldehyde under basic conditions using potassium cyanide or other catalysts to form benzoin, which can then be acetylated using acetic anhydride or acetyl chloride.
  • Enantioselective Synthesis: Recent advancements include lipase-catalyzed kinetic resolution of racemic benzoin acetate to obtain enantiopure forms. This method offers high selectivity and efficiency .
  • Direct Acetylation: Another method involves direct acetylation of benzoin using acetic anhydride in the presence of a catalytic amount of acid .

(S)-Benzoin acetate finds applications in several fields:

  • Pharmaceutical Industry: Its role as an intermediate in the synthesis of various pharmaceuticals highlights its importance in drug development.
  • Fragrance Industry: Used as a fragrance component due to its pleasant scent profile.
  • Research and Development: Employed in organic synthesis and research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-benzoin acetate are essential for understanding its behavior in biological systems:

  • Enzyme Interactions: Research indicates that (S)-benzoin acetate interacts with specific enzymes, influencing their activity through competitive inhibition or substrate mimicry .
  • Drug

Several compounds share structural or functional similarities with (S)-benzoin acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
BenzoinC14H12O2C_{14}H_{12}O_2Lacks acetyl group; used primarily as a precursor
Benzyl acetateC9H10O2C_{9}H_{10}O_2Simple ester; used in fragrances
Racemic BenzoinC14H12O2C_{14}H_{12}O_2Mixture of enantiomers; less specific applications
HydroxyacetophenoneC8H10O3C_{8}H_{10}O_3Contains hydroxyl group; different reactivity

(S)-Benzoin acetate's unique chiral structure allows it to participate in specific reactions that other similar compounds cannot, particularly in enantioselective synthesis processes. Its distinct properties make it valuable for targeted applications in pharmaceuticals and organic chemistry .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

254.094294304 g/mol

Monoisotopic Mass

254.094294304 g/mol

Heavy Atom Count

19

UNII

9246W7UPX4

Dates

Modify: 2024-08-15

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